molecular formula C17H17N3O2 B12163468 N-(6-methoxypyridin-3-yl)-2-(4-methyl-1H-indol-1-yl)acetamide

N-(6-methoxypyridin-3-yl)-2-(4-methyl-1H-indol-1-yl)acetamide

Cat. No.: B12163468
M. Wt: 295.34 g/mol
InChI Key: CTAHIXWPGULQOF-UHFFFAOYSA-N
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Description

N-(6-methoxypyridin-3-yl)-2-(4-methyl-1H-indol-1-yl)acetamide is a synthetic organic compound that features a pyridine ring substituted with a methoxy group at the 6-position and an indole ring substituted with a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 6-methoxypyridine and 4-methylindole.

    Step 1 Formation of Intermediate: The 6-methoxypyridine is first converted into an appropriate intermediate, often through halogenation (e.g., bromination) followed by substitution reactions.

    Step 2 Coupling Reaction: The intermediate is then coupled with 4-methylindole using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Step 3 Final Product Formation: The resulting product is then subjected to purification processes such as recrystallization or chromatography to obtain the final compound, N-(6-methoxypyridin-3-yl)-2-(4-methyl-1H-indol-1-yl)acetamide.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyridine ring or the indole ring using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Formation of corresponding aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(6-methoxypyridin-3-yl)-2-(4-methyl-1H-indol-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel ligands, catalysts, and materials with unique properties.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential. It may act on specific biological targets, offering possibilities for the treatment of diseases such as cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers, coatings, and electronic materials. Its unique structural features contribute to the desired properties of these materials.

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-2-(4-methyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxypyridin-3-yl)-2-(4-methyl-1H-indol-1-yl)ethanamide
  • N-(6-methoxypyridin-3-yl)-2-(4-methyl-1H-indol-1-yl)propionamide
  • N-(6-methoxypyridin-3-yl)-2-(4-methyl-1H-indol-1-yl)butanamide

Uniqueness

N-(6-methoxypyridin-3-yl)-2-(4-methyl-1H-indol-1-yl)acetamide is unique due to its specific substitution pattern on the pyridine and indole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its methoxy and methyl groups contribute to its reactivity and interaction with molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)-2-(4-methylindol-1-yl)acetamide

InChI

InChI=1S/C17H17N3O2/c1-12-4-3-5-15-14(12)8-9-20(15)11-16(21)19-13-6-7-17(22-2)18-10-13/h3-10H,11H2,1-2H3,(H,19,21)

InChI Key

CTAHIXWPGULQOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CN=C(C=C3)OC

Origin of Product

United States

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